4-Hexynoic acid, 2-amino-
Overview
Description
4-Hexynoic acid, 2-amino- is a natural product found in Amanita miculifera and Tricholomopsis rutilans with data available.
Scientific Research Applications
Inhibition of Phytochrome and Chlorophyll Synthesis
4-Amino-5-hexynoic acid, a variant of 4-Hexynoic acid, 2-amino-, acts as a suicide inactivator of certain mammalian enzymes and inhibits phytochrome and chlorophyll synthesis in plants like oat, corn, pea, and cucumber seedlings. Its inhibition can be reversed by 5-aminolevulinic acid, suggesting its role in blocking the synthesis of this compound in plants (Elich & Lagarias, 1988).
Precursor for Tritium Labeled Peptides
L-2-amino-4-hexynoic acid and its derivatives, closely related to 4-Hexynoic acid, 2-amino-, are useful precursors for the preparation of highly tritium-labeled norleucine-containing peptides and other modified peptides. This synthesis enables the production of (3H)-L-norleucine derivatives with high specific activity (Sasaki, Morgat, & Potier, 2009).
Complexation with Transition Metal Carbonyls
The complexation of 2-amino-4-hexynoic acid (Aha) with transition metal carbonyl derivatives and Aha-containing peptides has been successful. This complexation allows for the detection of peptide-receptor interactions via FT-IR, providing an alternative to radiolabeling methods (Sasaki, Potier, Savignac, & Jaouen, 1988).
Inhibitor of Plant Ornithine Aminotransferase
Both gabaculine and 4-amino-5-hexynoic acid have been identified as inhibitors of radish ornithine aminotransferase, an enzyme in plants. These compounds can be used to study the physiological consequences of inhibiting this enzyme in plant systems (Hervieu et al., 1993).
properties
IUPAC Name |
2-aminohex-4-ynoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2/c1-2-3-4-5(7)6(8)9/h5H,4,7H2,1H3,(H,8,9) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDWGCMRALYSYJV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCC(C(=O)O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40276681, DTXSID40966959 | |
Record name | 4-Hexynoic acid, 2-amino- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40276681 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Aminohex-4-ynoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40966959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hexynoic acid, 2-amino- | |
CAS RN |
52523-53-2, 29834-75-1 | |
Record name | 4-Hexynoic acid, 2-amino- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052523532 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Hexynoic acid, 2-amino- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40276681 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Aminohex-4-ynoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40966959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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